molecular formula C10H14N2O2 B14511320 1-(3-Oxobutanoyl)piperidine-2-carbonitrile CAS No. 62764-73-2

1-(3-Oxobutanoyl)piperidine-2-carbonitrile

Cat. No.: B14511320
CAS No.: 62764-73-2
M. Wt: 194.23 g/mol
InChI Key: PUEAVQZYVFRNDJ-UHFFFAOYSA-N
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Description

1-(3-Oxobutanoyl)piperidine-2-carbonitrile is an organic compound that features a piperidine ring substituted with a 3-oxobutanoyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Oxobutanoyl)piperidine-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of piperidine with a suitable acylating agent, such as 3-oxobutanoyl chloride, in the presence of a base like triethylamine. The reaction typically proceeds under mild conditions, with the base neutralizing the hydrochloric acid byproduct.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. For example, the hydrogenation of pyridine over a molybdenum disulfide catalyst can be employed to produce piperidine, which is then acylated to form the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Oxobutanoyl)piperidine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the carbonitrile group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(3-Oxobutanoyl)piperidine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Oxobutanoyl)piperidine-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the specific target and pathway involved. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .

Comparison with Similar Compounds

    Piperidine: A simple six-membered ring containing a nitrogen atom.

    Piperidine-3-carbonitrile: A piperidine derivative with a carbonitrile group.

    Piperidinone: A piperidine derivative with a ketone group.

Uniqueness: 1-(3-Oxobutanoyl)piperidine-2-carbonitrile is unique due to the presence of both a 3-oxobutanoyl group and a carbonitrile group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

CAS No.

62764-73-2

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

1-(3-oxobutanoyl)piperidine-2-carbonitrile

InChI

InChI=1S/C10H14N2O2/c1-8(13)6-10(14)12-5-3-2-4-9(12)7-11/h9H,2-6H2,1H3

InChI Key

PUEAVQZYVFRNDJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)N1CCCCC1C#N

Origin of Product

United States

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